1-(2-Methoxyphenyl)-4-[(4-phenylphenyl)methyl]piperazine
Description
1-(2-Methoxyphenyl)-4-[(4-phenylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group and a phenylphenylmethyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[(4-phenylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-27-24-10-6-5-9-23(24)26-17-15-25(16-18-26)19-20-11-13-22(14-12-20)21-7-3-2-4-8-21/h2-14H,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXLULHKBWUYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-4-[(4-phenylphenyl)methyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-bromobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-4-[(4-phenylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The phenyl groups can be reduced to form cyclohexyl groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its use as an antipsychotic, antidepressant, or anxiolytic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[(4-phenylphenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors such as serotonin or dopamine receptors, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-4-[(4-phenylphenyl)methyl]piperazine can be compared with other piperazine derivatives such as:
1-(2-Chlorophenyl)-4-[(4-phenylphenyl)methyl]piperazine: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
1-(2-Methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine: Similar structure but with a methylphenyl group instead of a phenylphenyl group.
Uniqueness: The presence of the methoxyphenyl and phenylphenylmethyl groups in this compound imparts unique chemical and pharmacological properties, making it distinct from other piperazine derivatives. These structural features can influence its binding affinity to receptors, metabolic stability, and overall pharmacokinetic profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
